

Comparative analysis of different synthetic routes to lomeprol

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Compound of Interest

Compound Name: *lomeprol intermediate-1*

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A Comparative Analysis of Synthetic Routes to lomeprol

lomeprol, a non-ionic, tri-iodinated contrast agent, is a crucial tool in diagnostic imaging. Its synthesis has been approached through various chemical pathways, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the prominent synthetic routes to lomeprol, supported by experimental data and detailed methodologies for key reactions.

Comparison of Synthetic Routes

The synthesis of lomeprol predominantly starts from derivatives of 5-amino-2,4,6-triiodoisophthalic acid. The key variations in the synthetic strategies involve the choice of starting material, the acylating agent, and the stage at which the N-methylation of the acetamido group is performed. Below is a summary of three major routes.

Parameter	Route A	Route B	Route C
Starting Material	5-Amino-2,4,6-triiodoisophthalic acid	5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide	5-hydroxy-1,3-benzenedicarboxylic acid
Key Intermediates	5-Amino-2,4,6-triiodoisophthaloyl dichloride	5-(2-chloroacetyl-amino)-2,4,6-triiodo-N,N'-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide	Dimethyl 5-hydroxyisophthalate
Acylating Agent	Acetoxyacetyl chloride or Chloroacetyl chloride	Chloroacetyl chloride	Not explicitly detailed in initial steps
Methylation Step	Can occur at an early or late stage	Occurs after chloroacetylation of the advanced intermediate	Not explicitly detailed in initial steps
Reported Overall Yield	Varies; step-wise yields are reported	Molar yield of 66% for a specific process[1]	Not available
Final Purity	99.8% reported in one variation[1]	99.1% reported in one variation[1]	Not available
Key Advantages	Well-established routes with several patented variations.	Avoids the use of thionyl chloride, reducing waste gas treatment. The starting material is a common intermediate for other contrast agents.[1][2]	Starts from a simpler, non-iodinated precursor.
Key Disadvantages	Some variations use hazardous reagents	Involves protection and deprotection	Requires an iodination step, which can be

like thionyl chloride and unstable acetoxyacetyl chloride.^{[2][3][4]}

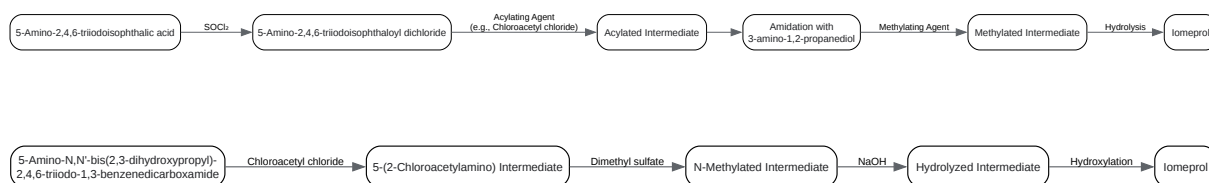
Methylation with methyl iodide can be low-yielding (77%) and expensive.^[3]

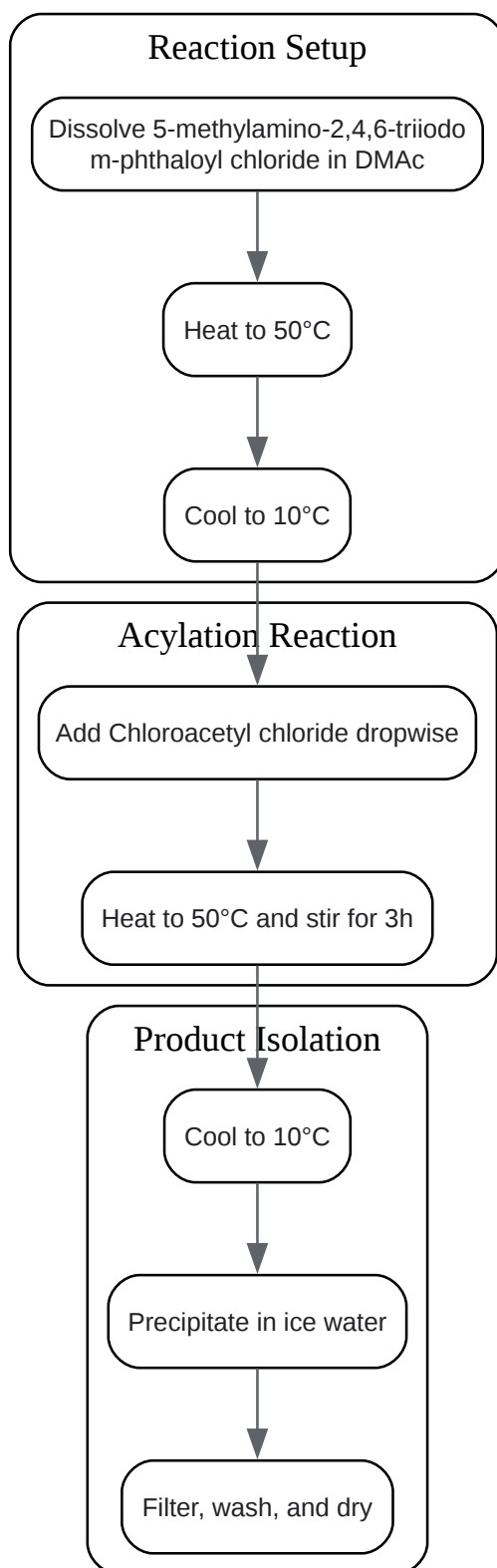
steps for the dihydroxypropyl groups.

complex to control.

Synthetic Route Diagrams

The following diagrams illustrate the general workflows of the different synthetic routes to lomeprol.





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